molecular formula C16H14N2O2 B5024907 5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5024907
M. Wt: 266.29 g/mol
InChI Key: VKXUDKBHXONBDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including those similar to 5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole, often involves cyclization reactions of appropriate hydrazides with phosphorous oxychloride or other cyclizing agents. For instance, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles was synthesized through cyclization, showcasing the methodology that could be applied to synthesize the compound of interest (Rai et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized using various spectroscopic methods, including IR, ^1H NMR, ^13C NMR, and LC-MS. The oxadiazole ring often forms a specific dihedral angle with adjacent phenyl groups, influencing the compound's overall molecular geometry and reactivity. For example, the study by Wang et al. (2005) on a related compound provides insights into the typical structural characteristics of oxadiazole derivatives (Wang et al., 2005).

Chemical Reactions and Properties

Oxadiazole compounds participate in various chemical reactions, contributing to their broad range of applications. The chemical reactivity of these compounds can be attributed to the oxadiazole core, which engages in reactions such as nucleophilic substitution and provides a platform for further functionalization. An example includes the synthesis of 1,3,4-oxadiazole derivatives with different substituents, demonstrating the versatility of the oxadiazole ring in chemical synthesis (Prasanna Kumar et al., 2013).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined experimentally through methods like X-ray crystallography and differential scanning calorimetry. The compound's physical characteristics influence its application in various fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including acidity, basicity, and reactivity towards different chemical reagents, are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl rings attached to the oxadiazole core affects the compound's overall electron distribution, thereby altering its chemical behavior. Studies on related oxadiazole compounds provide insights into their corrosion inhibition efficiency, adsorption behavior, and reactivity in various chemical environments (Bentiss et al., 2002).

properties

IUPAC Name

5-(3-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-3-4-9-14(11)15-17-16(20-18-15)12-7-5-8-13(10-12)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXUDKBHXONBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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